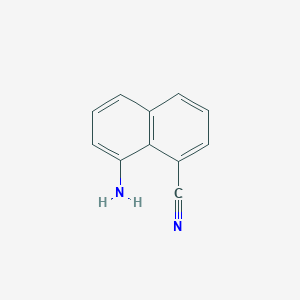

1-Amino-8-cyanonaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

38515-13-8 |

|---|---|

Molecular Formula |

C11H8N2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

8-aminonaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H8N2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6H,13H2 |

InChI Key |

YYSZFCCXQARUOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)C(=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 1-Amino-8-cyanonaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-8-cyanonaphthalene is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Its rigid bicyclic aromatic structure, combined with the presence of electron-donating (amino) and electron-withdrawing (cyano) groups, imparts unique electronic and photophysical properties. Understanding the physicochemical characteristics of this molecule is fundamental for its application in drug design, molecular probing, and the development of novel organic materials. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and visualizes the interplay of its structural features.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, several key parameters are based on computational predictions and await experimental verification.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₁H₈N₂ | - | - |

| Molecular Weight | 168.19 g/mol | - | [1] |

| Melting Point | 88 °C | Experimental | [1] |

| Boiling Point | 386.4 ± 17.0 °C | Predicted | [1] |

| Density | 1.22 ± 0.1 g/cm³ | Predicted | [1] |

| pKa | 2.87 ± 0.10 | Predicted | [1] |

| Solubility | No experimental data available. Expected to be soluble in organic solvents like ethanol, but sparingly soluble in water. | - | |

| UV-Vis Absorption | No experimental data available for this compound. Naphthalene, the parent aromatic system, exhibits strong ultraviolet absorption from π-π* transitions.[2] | - | |

| Fluorescence | No experimental data available for this compound. | - | |

| ¹H and ¹³C NMR | No experimental data available for this compound. | - |

Experimental Protocols

Synthesis and Purification

A plausible synthetic route to this compound could involve the Sandmeyer reaction starting from 1,8-diaminonaphthalene. This would typically involve the diazotization of one amino group followed by cyanation.

General Protocol for Sandmeyer Reaction:

-

Diazotization: Dissolve 1,8-diaminonaphthalene in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide. Add the cold diazonium salt solution to the cyanide solution. The reaction is often heated to promote the displacement of the diazonium group by the cyanide group.

-

Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound can be recorded using a dual-beam UV-Vis spectrophotometer.

General Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Measurement: Record the absorption spectrum over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) can be determined from the spectrum.

Fluorescence Spectroscopy

The fluorescence emission and excitation spectra can be measured using a spectrofluorometer.

General Protocol:

-

Sample Preparation: Prepare a very dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator to obtain the excitation spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator to obtain the emission spectrum. The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

NMR Spectroscopy

¹H and ¹³C NMR spectra are crucial for structural elucidation and can be recorded on a high-field NMR spectrometer.

General Protocol:

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Measurement: Acquire the ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

Mandatory Visualization

The following diagram illustrates the core physicochemical properties of this compound and their logical relationships.

Conclusion

This compound is a molecule of significant interest with a foundation of basic physicochemical data. However, a comprehensive experimental characterization, particularly of its spectral and solubility properties, is currently lacking in publicly accessible literature. The general protocols provided herein offer a roadmap for researchers to further investigate this compound. Such studies are essential to unlock its full potential in various scientific and industrial applications.

References

1-Amino-8-cyanonaphthalene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical properties of 1-Amino-8-cyanonaphthalene. Due to the limited availability of published data, this document focuses on fundamental physicochemical properties and provides a generalized synthetic approach.

Core Compound Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 38515-13-8 | [1] |

| Molecular Formula | C₁₁H₈N₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

Experimental Protocols

Hypothetical Synthesis of this compound

Step 1: Nitration of 1-Naphthonitrile

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-naphthonitrile in a suitable solvent such as concentrated sulfuric acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Nitrating Agent Addition: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-nitro-8-cyanonaphthalene.

Step 2: Reduction of 1-Nitro-8-cyanonaphthalene

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 1-nitro-8-cyanonaphthalene in a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours.

-

Reaction Monitoring: Monitor the reduction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

-

Purification: Filter the product, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

Logical Relationships in Synthesis

The logical workflow for the proposed synthesis of this compound is depicted below. This diagram illustrates the sequential transformation of the starting material through nitration and subsequent reduction to yield the final product.

Caption: Proposed synthetic pathway for this compound.

References

An In-Depth Technical Guide to 1-Amino-8-cyanonaphthalene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-8-cyanonaphthalene, a unique bifunctional naphthalene derivative, has garnered interest within the scientific community due to its distinct structural and electronic properties. The strategic placement of an amino and a cyano group at the peri-positions of the naphthalene core gives rise to intramolecular interactions that influence its chemical reactivity and potential applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, physical and chemical properties, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

Naphthalene and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the synthesis of dyes, polymers, and pharmaceuticals. The specific substitution pattern of the naphthalene ring system dictates the molecule's physical and chemical characteristics. In the case of 1,8-disubstituted naphthalenes, the close proximity of the substituents in the peri-positions can lead to significant steric and electronic interactions, resulting in unique conformational and reactive properties.

This compound, also known as 8-amino-1-naphthalenecarbonitrile, is a compelling example of such a system. The electron-donating amino group and the electron-withdrawing cyano group in close proximity create a push-pull electronic environment, which can influence its spectroscopic properties and reactivity. This guide delves into the historical context of its first synthesis and compiles the available data on its properties and the experimental methods for its preparation.

Discovery and Historical Synthesis

While a singular, definitive "discovery" paper for this compound is not readily apparent in a survey of historical chemical literature, its synthesis is logically derived from established organic reactions. The historical preparation of this compound is likely rooted in the broader exploration of naphthalene chemistry, particularly the functionalization of the 1 and 8 positions.

A plausible and historically significant route to this compound is through a multi-step synthesis starting from 1,8-diaminonaphthalene. This approach would likely involve the selective protection of one amino group, followed by a Sandmeyer reaction to introduce the cyano group, and subsequent deprotection.

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a versatile method for the conversion of a primary aromatic amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[1] Given the availability of 1,8-diaminonaphthalene, a synthetic chemist of the early to mid-20th century would have reasonably conceived of a pathway to this compound utilizing this classical transformation.[2]

A key step in this proposed synthesis is the mono-diazotization of 1,8-diaminonaphthalene. The selective reaction of one of the two amino groups is a common challenge in the chemistry of diamines and would require careful control of reaction conditions.

A reference in a 2011 publication by Noland et al. on the synthesis of 8-halonaphthalene-1-carbonitriles mentions the use of 8-aminonaphthalene-1-carbonitrile in a diazotization reaction to produce the corresponding 8-chloro derivative, citing a paper by Gore et al.[3] This suggests that this compound was a known compound prior to this, though the original synthetic report by Gore et al. remains elusive in readily accessible databases.

The logical synthetic pathway from 1,8-diaminonaphthalene is outlined below.

Figure 1. Proposed historical synthesis pathway.

Physicochemical Properties

The available quantitative data for this compound is summarized in the table below. It is important to note that comprehensive spectroscopic data is not widely published, and some of the listed properties are based on information from chemical suppliers.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂ | |

| Molecular Weight | 168.19 g/mol | |

| CAS Number | 38515-13-8 | [4] |

| Melting Point | 88 °C | [4] |

| Appearance | Not explicitly reported, likely solid | |

| Solubility | Not explicitly reported |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in the published literature. However, a general procedure based on the Sandmeyer reaction can be proposed. The following is a hypothetical, yet plausible, experimental protocol.

Synthesis of this compound from 1,8-Diaminonaphthalene

Materials:

-

1,8-Diaminonaphthalene

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, to stabilize CuCN solution)

-

Sodium carbonate (Na₂CO₃) or other base for neutralization

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Mono-diazotization of 1,8-Diaminonaphthalene:

-

Dissolve a carefully weighed amount of 1,8-diaminonaphthalene in dilute hydrochloric acid, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. The molar ratio of diamine to nitrite should be approximately 1:1 to favor mono-diazotization.

-

Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the mono-diazonium salt.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide. This may be prepared in situ or a commercial source can be used. If preparing, a solution of copper(II) sulfate can be reduced with sodium bisulfite, followed by the addition of sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution/suspension. The temperature should be maintained, and the addition should be controlled to manage any effervescence (release of nitrogen gas).

-

After the addition is complete, the reaction mixture may be gently warmed to room temperature or slightly above to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a base such as sodium carbonate to precipitate copper salts and to bring the product into a free-base form.

-

Extract the aqueous mixture with a suitable organic solvent.

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by a suitable method such as column chromatography or recrystallization.

-

Figure 2. General experimental workflow.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7-8 ppm) corresponding to the six protons on the naphthalene ring. The protons on the same ring as the substituents will be most affected by their electronic and steric influences. The amino group protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the 11 carbon atoms in the molecule. The carbon atom attached to the cyano group (C-8) and the carbon atom attached to the amino group (C-1) will have characteristic chemical shifts. The nitrile carbon itself will appear at a downfield position (typically >110 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN and other characteristic cleavages of the naphthalene ring.

Potential Applications and Future Directions

The unique structure of this compound suggests several potential areas of application. The presence of both a donor and an acceptor group in a constrained peri-relationship makes it an interesting candidate for studies in:

-

Fluorescent Probes and Dyes: The intramolecular charge transfer character could lead to interesting photophysical properties, making it a potential scaffold for the development of fluorescent sensors and dyes.

-

Medicinal Chemistry: The naphthalene core is a common motif in pharmacologically active compounds. The specific functionalization of this compound could be explored for the synthesis of novel drug candidates.

-

Materials Science: The rigid, planar structure and the potential for hydrogen bonding and other intermolecular interactions could make it a useful building block for the design of new organic materials with specific electronic or optical properties.

Further research is needed to fully elucidate the chemical and physical properties of this compound. The publication of detailed, validated experimental protocols and comprehensive spectroscopic data would be of great benefit to the scientific community.

Conclusion

While the precise historical moment of the discovery of this compound remains somewhat obscure, its synthesis can be logically deduced from well-established synthetic methodologies of the 20th century. The Sandmeyer reaction of 1,8-diaminonaphthalene represents the most probable historical route to this intriguing molecule. The lack of extensive characterization data in the current literature highlights an opportunity for further investigation into the properties and potential applications of this unique peri-substituted naphthalene derivative. This guide provides a foundational understanding for researchers interested in exploring the chemistry of this and related compounds.

References

An In-depth Technical Guide on 1-Amino-8-cyanonaphthalene Derivatives and Analogs

Notice: Due to a lack of specific publicly available data on the synthesis, biological activity, and detailed experimental protocols for 1-Amino-8-cyanonaphthalene derivatives and their analogs, this guide will focus on the broader class of aminonaphthalene and naphthalimide derivatives. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical space.

Introduction

Naphthalene-based scaffolds are a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The 1-amino-8-substituted naphthalene core, in particular, presents a unique structural motif with the potential for diverse biological activities. While specific data on this compound derivatives is scarce, related compounds such as aminonaphthalenes, naphthalimides, and other 1,8-disubstituted naphthalenes have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. This guide will explore the synthesis, known biological activities, and experimental approaches relevant to the broader class of these compounds, providing a valuable resource for researchers venturing into this area.

Synthesis of 1,8-Disubstituted Naphthalene Derivatives

The synthesis of 1,8-disubstituted naphthalenes often involves multi-step reaction sequences. While a direct protocol for this compound was not found, the synthesis of related structures provides insight into potential synthetic routes.

For instance, the preparation of 1,8-bis(phenylchalcogeno)naphthalenes has been achieved through novel synthetic routes, and these compounds have been fully characterized using various spectroscopic and crystallographic techniques[1]. Another approach involves the Stille cross-coupling reaction of 1,8-dibromonaphthalene with organostannanes to create highly constrained 1,8-diarylnaphthalenes[2].

A general synthetic workflow for creating diverse 1,8-disubstituted naphthalenes could be envisioned as follows:

Caption: General synthetic workflow for 1,8-disubstituted naphthalenes.

Biological Activities and Potential Therapeutic Applications

While specific bioactivity data for this compound derivatives is not available, the broader class of aminonaphthalene and naphthalimide derivatives has shown promise in several therapeutic areas.

Anticancer Activity

Numerous naphthalene-based compounds have been investigated for their anticancer properties. For example, a series of 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile derivatives, which are structurally related to aminonaphthalenes, have been evaluated for their ability to inhibit Src kinase, a key enzyme in cancer cell proliferation[3]. Some of these compounds exhibited moderate activity against breast carcinoma cell lines[3].

Furthermore, novel sulphonamide derivatives bearing a naphthalene moiety have been synthesized and shown to possess potent antiproliferative activity against MCF-7 and A549 cancer cell lines, with IC50 values in the sub-micromolar range[4]. These compounds were found to inhibit tubulin polymerization, a validated target in cancer therapy[4].

Table 1: Anticancer Activity of Selected Naphthalene Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | BT-20 | 28.1 | [3] |

| Naphthalene-sulphonamide derivative (Compound 5c) | MCF-7 | 0.51 ± 0.03 | [4] |

| Naphthalene-sulphonamide derivative (Compound 5c) | A549 | 0.33 ± 0.01 | [4] |

Enzyme Inhibition

The naphthalene scaffold has been utilized to develop inhibitors for various enzymes. For instance, naphthalene-containing 2,4,5-trisubstituted imidazole derivatives have been synthesized and screened for their α-amylase inhibition activity, which is relevant for the management of diabetes[5][6]. Several of these compounds demonstrated excellent α-amylase inhibitory activity[5].

Additionally, SAR (Structure-Activity Relationship) studies on 5H-benzo[c][1][7]naphthyridin-6-one analogs have identified potent Aurora kinase inhibitors[8]. Aurora kinases are crucial for cell cycle regulation and are considered important targets in oncology.

Table 2: Enzyme Inhibitory Activity of Selected Naphthalene Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Arylidene-based sesquiterpene coumarins with naphthalene moiety | α-amylase | 7.24 - 28.98 | [7] |

| Naphthalene-sulphonamide derivative (Compound 5c) | Tubulin Polymerization | 2.8 | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. While specific protocols for this compound derivatives are not available, general methodologies for related compounds can be adapted.

General Synthesis Protocol for 1,8-Disubstituted Naphthalenes

The synthesis of 1,8-disubstituted naphthalenes can be challenging due to peri-interactions. A representative, though not directly applicable, protocol for the synthesis of 1,8-diarylnaphthalenes is the Stille cross-coupling reaction[2].

Caption: Stille cross-coupling for 1,8-diarylnaphthalene synthesis.

Methodology:

-

To a solution of 1,8-dibromonaphthalene in an appropriate solvent (e.g., DMF), add the organostannane reagent, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Cs2CO3)[2].

-

Heat the reaction mixture under an inert atmosphere for a specified time[2].

-

After cooling, quench the reaction and extract the product with an organic solvent[2].

-

Purify the crude product by column chromatography to obtain the desired 1,8-diarylnaphthalene[2].

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Methodology:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for a typical MTT cytotoxicity assay.

Pharmacokinetics of Naphthalene Derivatives

The pharmacokinetic properties of naphthalene and its derivatives are crucial for their development as therapeutic agents. Studies have shown that these compounds are metabolized by cytochrome P450 enzymes and can be substrates for P-glycoprotein, an efflux pump that can contribute to drug resistance[9].

Key Pharmacokinetic Parameters to Consider:

-

Absorption: The process by which the drug enters the bloodstream.

-

Distribution: The reversible transfer of a drug from one location to another within the body.

-

Metabolism: The chemical conversion of drugs into more water-soluble compounds for excretion.

-

Excretion: The removal of drugs and their metabolites from the body.

A physiologically based pharmacokinetic (PBPK) model for naphthalene has been developed to characterize its absorption, distribution, metabolism, and elimination after inhalation exposure in animal models[10]. Such models are valuable tools for predicting human pharmacokinetics and assessing potential toxicity.

Signaling Pathways

The biological effects of aminonaphthalene derivatives are mediated through their interaction with various cellular signaling pathways. For example, 2-aminonaphthalene is a ligand-activated transcriptional activator that binds to the xenobiotic response element (XRE) promoter region of genes it activates, including those involved in xenobiotic metabolism.

Caption: Simplified signaling pathway for 2-aminonaphthalene.

Conclusion

While the specific class of this compound derivatives remains underexplored in the public domain, the broader family of aminonaphthalene and naphthalimide analogs represents a rich source of chemical diversity with significant potential for the development of new therapeutic agents. This guide has provided an overview of the synthesis, biological activities, and experimental methodologies relevant to this compound class. Further research focused on the synthesis and evaluation of novel this compound derivatives is warranted to unlock their full therapeutic potential. The information and protocols presented here serve as a valuable starting point for researchers and drug development professionals interested in exploring this promising area of medicinal chemistry.

References

- 1. Synthetic and structural studies of 1,8-chalcogen naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Semi-synthesis, α-amylase inhibition, and kinetic and molecular docking studies of arylidene-based sesquiterpene coumarins isolated from Ferula tuneta ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07540K [pubs.rsc.org]

- 8. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. A physiologically based pharmacokinetic model for inhalation and intravenous administration of naphthalene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Photophysical intricacies of 1-Amino-8-cyanonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminocyanonaphthalenes

Naphthalene-based fluorophores are a significant class of compounds in various scientific disciplines due to their inherent fluorescence and sensitivity to the local environment. The strategic placement of electron-donating groups, such as an amino group (-NH₂), and electron-withdrawing groups, such as a cyano group (-CN), on the naphthalene scaffold can give rise to molecules with pronounced intramolecular charge transfer (ICT) character. This ICT is often associated with desirable photophysical properties, including high fluorescence quantum yields and solvatochromism, making them excellent candidates for fluorescent probes and sensors. 1-Amino-8-cyanonaphthalene, with its unique substitution pattern, is poised to exhibit interesting photophysical behaviors, driven by the proximity of the amino and cyano groups.

Photophysical Properties of Aminonaphthalene Derivatives

The quantum yield of a fluorophore is a critical parameter that dictates its brightness and suitability for various applications. It is defined as the ratio of photons emitted to photons absorbed. For aminonaphthalene derivatives, the quantum yield is highly sensitive to the solvent environment and the specific substitution pattern on the naphthalene ring.

In the absence of direct data for this compound, the following table summarizes the photophysical properties of structurally related aminonaphthalene and cyanonaphthalene compounds to provide an insight into the expected trends. The quantum yield of these compounds often decreases in more polar solvents due to the stabilization of the charge-separated excited state, which can promote non-radiative decay pathways.

| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| 1-Aminonaphthalene | Various | ~316 | ~434 | Varies with solvent | [1] |

| 2-Aminonaphthalene | Various | - | - | Varies with solvent | [2] |

| 1-Cyanonaphthalene | Various | - | - | Varies with solvent | [3] |

| 4-Amino-1,8-naphthalimide derivatives | Various | ~400 | ~500 | Moderate, solvent dependent | [4] |

| 2-Amino-1,8-naphthalimide | Various | - | 420-445 | 0.2 - 0.3 | [5] |

| 3-Amino-1,8-naphthalimide | Hexane | - | 429 | High | [5] |

| 3-Amino-1,8-naphthalimide | Methanol | - | 564 | Low | [5] |

| 4-Amino-1,8-naphthalimide | Hexane | - | 460 | High | [5] |

| 4-Amino-1,8-naphthalimide | Methanol | - | 538 | Low | [5] |

Experimental Protocol for Quantum Yield Determination

The determination of the fluorescence quantum yield is a fundamental experiment in the characterization of a new fluorophore. The comparative method, also known as the relative method, is a widely used and accessible technique.

Principle

The comparative method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

Materials and Instrumentation

-

Fluorophore of Interest: this compound

-

Reference Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dioxane, acetonitrile, methanol).

-

Spectrophotometer: To measure the absorbance of the solutions.

-

Spectrofluorometer: To measure the fluorescence emission spectra.

-

Cuvettes: 1 cm path length quartz cuvettes.

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of the sample and the reference standard in the desired solvent.

-

Preparation of Dilutions: Prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectra for all sample and reference solutions.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

-

Determine the slope of the resulting linear plots. The slope of the line is proportional to the quantum yield.

-

Calculate the quantum yield of the sample using the equation provided in the principle section, where the ratio of the slopes (Grad_s / Grad_r) can be used in place of (I_s / A_s) / (I_r / A_r).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the photophysical characterization of a novel fluorophore like this compound.

Caption: Workflow for the synthesis and photophysical characterization of a novel fluorophore.

Potential Applications in Drug Development and Research

While specific applications for this compound are yet to be extensively explored, its potential as a fluorescent probe is significant. The sensitivity of its fluorescence to the local environment could be harnessed for various applications in drug discovery and development, including:

-

High-Throughput Screening (HTS): As a probe to monitor enzyme activity or protein-ligand binding events that induce a change in the local environment.

-

Cellular Imaging: To visualize specific cellular compartments or processes, leveraging its potential solvatochromic properties.

-

Biomarker Detection: As a component of fluorescent sensors designed to detect specific biomarkers of disease.

The logical workflow for evaluating a new fluorescent probe in a biological context is depicted below.

Caption: Workflow for the evaluation of a novel fluorescent probe for biological applications.

Conclusion

This compound holds promise as a novel fluorophore with potentially interesting and useful photophysical properties. While direct experimental data on its quantum yield remains to be published, the information on related aminonaphthalene derivatives provides a strong foundation for predicting its behavior and guiding its experimental characterization. The detailed experimental protocol and workflows presented in this guide offer a clear roadmap for researchers to unlock the full potential of this and other novel fluorescent molecules in the fields of drug discovery, diagnostics, and beyond.

References

- 1. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]

- 2. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]

- 3. islandscholar.ca [islandscholar.ca]

- 4. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Determining the Solubility of 1-Amino-8-cyanonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 1-Amino-8-cyanonaphthalene in various solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework. The protocols and data presentation formats outlined herein are intended to guide researchers in generating, organizing, and interpreting solubility data critical for applications in drug development and chemical synthesis.

Importance of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property. It influences bioavailability, formulation development, purification strategies, and the overall feasibility of a compound's progression through the drug development pipeline. Accurate solubility data in a range of solvents, from polar to non-polar, is essential for:

-

Pre-formulation studies: Selecting appropriate solvent systems for oral, parenteral, or topical formulations.

-

Crystallization and purification: Designing efficient processes for isolating the compound with high purity.

-

Analytical method development: Choosing suitable diluents for chromatographic and spectroscopic analysis.

-

Process chemistry: Understanding and optimizing reaction conditions where the compound is a reactant or product.

Data Presentation: A Framework for Your Findings

Once experimental solubility determination has been conducted, the data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a recommended template for summarizing your quantitative findings.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| Polar Protic Solvents | |||||

| Water | 25 | Equilibrium Solubility | |||

| 37 | Equilibrium Solubility | ||||

| Methanol | 25 | Equilibrium Solubility | |||

| 37 | Equilibrium Solubility | ||||

| Ethanol | 25 | Equilibrium Solubility | |||

| 37 | Equilibrium Solubility | ||||

| Polar Aprotic Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | 25 | Equilibrium Solubility | |||

| 37 | Equilibrium Solubility | ||||

| Acetonitrile | 25 | Equilibrium Solubility | |||

| 37 | Equilibrium Solubility | ||||

| Non-Polar Solvents | |||||

| Toluene | 25 | Equilibrium Solubility | |||

| 37 | Equilibrium Solubility | ||||

| Hexane | 25 | Equilibrium Solubility | |||

| 37 | Equilibrium Solubility |

Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound. This method is widely accepted and provides reliable data.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Record the peak area corresponding to this compound for each sample.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solutions using the regression equation from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

-

Express the solubility in mg/mL and convert it to molar solubility (mol/L) using the molecular weight of this compound (168.19 g/mol ).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

In-Depth Technical Guide: Spectroscopic Properties of 1-Amino-8-cyanonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 1-Amino-8-cyanonaphthalene as a Fluorescent Probe

This compound (1,8-ACN) is a promising fluorophore belonging to the family of donor-acceptor substituted naphthalenes. The strategic placement of an electron-donating amino (-NH₂) group at the 1-position and an electron-withdrawing cyano (-CN) group at the 8-position of the naphthalene ring system suggests the potential for significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is the foundation for its utility as a sensitive fluorescent probe, as its absorption and emission properties are expected to be highly responsive to the polarity of its microenvironment. Understanding the detailed photophysical behavior of 1,8-ACN is crucial for its application in chemical sensing, biological imaging, and as a tool in drug discovery to probe molecular interactions.

The Principle of Intramolecular Charge Transfer (ICT)

The fluorescence properties of 1,8-ACN are governed by the process of intramolecular charge transfer. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited state (S₁). In the excited state, there is a significant redistribution of electron density from the electron-donating amino group to the electron-withdrawing cyano group, creating a highly polar excited state with a large dipole moment.

Caption: Intramolecular Charge Transfer (ICT) process in this compound.

The stability of this ICT state is highly dependent on the polarity of the surrounding solvent. In polar solvents, the large dipole moment of the ICT state is stabilized, leading to a lower energy level. This stabilization results in a red-shift (bathochromic shift) in the emission spectrum, a phenomenon known as solvatochromism.

Predicted Spectroscopic Data

The following tables present predicted quantitative data for this compound based on the known behavior of analogous donor-acceptor substituted naphthalenes.

Table 1: Predicted Solvatochromic Effects on Absorption and Emission Maxima of this compound

| Solvent | Polarity Index (ET(30)) | Predicted Absorption Max (λabs, nm) | Predicted Emission Max (λem, nm) | Predicted Stokes Shift (cm-1) |

| n-Hexane | 31.0 | ~350 | ~420 | ~4800 |

| Toluene | 33.9 | ~355 | ~450 | ~6200 |

| Dichloromethane | 40.7 | ~360 | ~490 | ~8000 |

| Acetonitrile | 45.6 | ~365 | ~530 | ~9800 |

| Methanol | 55.4 | ~370 | ~560 | ~10800 |

Table 2: Predicted Fluorescence Quantum Yields and Lifetimes of this compound

| Solvent | Predicted Fluorescence Quantum Yield (Φf) | Predicted Fluorescence Lifetime (τ, ns) |

| n-Hexane | ~0.80 | ~5.0 |

| Toluene | ~0.65 | ~4.2 |

| Dichloromethane | ~0.40 | ~3.0 |

| Acetonitrile | ~0.25 | ~2.1 |

| Methanol | ~0.10 | ~1.5 |

Experimental Protocols

The following are detailed methodologies for the characterization of the absorption and emission spectra of this compound.

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile) at a concentration of 1 mM.

-

Working Solutions: For spectroscopic measurements, dilute the stock solution with the desired solvents to a final concentration in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1.

-

Solvents: Use spectroscopic grade solvents to minimize interference from impurities.

Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution from approximately 250 nm to 600 nm.

-

The wavelength of maximum absorbance (λabs) is determined from the peak of the lowest energy absorption band.

-

Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with a thermostated cell holder.

-

Emission Spectra:

-

Set the excitation wavelength to the λabs determined from the absorption spectrum.

-

Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 380 nm to 700 nm).

-

The wavelength of maximum emission (λem) is determined from the peak of the emission spectrum.

-

-

Excitation Spectra:

-

Set the emission wavelength to the λem.

-

Scan the excitation spectrum over a range that covers the expected absorption.

-

The excitation spectrum should match the absorption spectrum, confirming the purity of the sample and that the observed emission originates from the absorbing species.

-

Fluorescence Quantum Yield Measurement

The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Procedure:

-

Measure the absorption and fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Ensure the absorbance of both solutions at the excitation wavelength is similar and below 0.1.

-

Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

-

The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Fluorescence Lifetime Measurement

Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) and a sensitive detector.

-

Procedure:

-

Excite the sample at λabs.

-

Collect the fluorescence decay profile at λem.

-

Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of Ludox).

-

The fluorescence decay data is then fitted to a multi-exponential decay model after deconvolution of the IRF to obtain the fluorescence lifetime(s) (τ).

-

Caption: Experimental workflow for the photophysical characterization of this compound.

Conclusion

This compound holds significant potential as a solvatochromic fluorescent probe due to its predicted intramolecular charge transfer characteristics. While direct experimental data remains to be published, this guide provides a robust framework based on the photophysical properties of analogous compounds. The presented tables of predicted data and detailed experimental protocols offer a valuable starting point for researchers aiming to explore the capabilities of this intriguing molecule. Further experimental investigation is necessary to fully elucidate the precise spectroscopic behavior of this compound and unlock its full potential in various scientific and biomedical applications.

Methodological & Application

Application Notes and Protocols: 1-Amino-8-cyanonaphthalene as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-8-cyanonaphthalene is a naphthalene-based aromatic compound with potential for use as a fluorescent probe. While specific data for this compound is limited in current scientific literature, its structural similarity to other well-studied aminonaphthalene derivatives suggests it may exhibit environmentally sensitive fluorescence. This document provides a generalized overview of its potential applications, predicted photophysical properties based on related compounds, and hypothetical protocols for its use in research settings. The provided protocols are based on standard methodologies for characterizing and utilizing new fluorescent probes.

Introduction to Aminonaphthalene-Based Fluorescent Probes

Fluorescent probes are indispensable tools in biological and chemical research, enabling the visualization and quantification of molecules and processes. Naphthalene-based fluorophores are a significant class of these probes, valued for their sensitivity to the local environment, such as solvent polarity and the presence of specific analytes. The fluorescence of these molecules often arises from an intramolecular charge transfer (ICT) mechanism, where an electron-donating group (like an amino group) and an electron-withdrawing group on the aromatic ring system lead to a separation of charge in the excited state. This ICT character makes their fluorescence highly sensitive to the surrounding microenvironment.

This compound possesses both an electron-donating amino (-NH₂) group and an electron-withdrawing cyano (-CN) group on the naphthalene core. This structure suggests that it could function as an effective ICT fluorophore with solvatochromic properties, meaning its absorption and emission wavelengths are likely to shift in response to solvent polarity. Such properties are highly desirable for applications like sensing protein folding, detecting protein aggregation, and imaging cellular microenvironments.

Predicted Photophysical Properties

Table 1: Predicted Photophysical Properties of this compound in Various Solvents

| Property | Nonpolar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Methanol) |

| Predicted λ_abs (nm) | ~350 - 380 | ~360 - 390 | ~370 - 400 |

| Predicted λ_em (nm) | ~400 - 450 (Blue) | ~480 - 530 (Green-Yellow) | ~520 - 580 (Yellow-Orange) |

| Predicted Stokes Shift (cm⁻¹) | Moderate | Large | Very Large |

| Predicted Quantum Yield (Φ_F) | High | Moderate | Low |

Note: These values are estimations based on the behavior of structurally related aminonaphthalene derivatives and require experimental verification.

Potential Applications

Given its predicted solvatochromic nature, this compound could be a valuable tool in several research areas:

-

Sensing Protein Hydrophobicity and Aggregation: Like ANS, this compound is expected to exhibit low fluorescence in aqueous solutions and a significant increase in fluorescence quantum yield upon binding to hydrophobic pockets on protein surfaces.[1][2] This "turn-on" fluorescence response can be used to monitor protein folding, denaturation, and the formation of aggregates, which is critical in the study of neurodegenerative diseases and in biopharmaceutical quality control.[1]

-

Detection of Metal Ions: The amino and cyano groups can potentially act as a chelating site for certain metal ions.[3] Binding of a metal ion would likely perturb the ICT process, leading to a detectable change in the fluorescence signal (either quenching or enhancement), allowing for the development of fluorescent sensors for specific metal ions.

-

Cellular Imaging: If the molecule is cell-permeable, it could be used to visualize and map the polarity of different subcellular compartments. For instance, it would be expected to fluoresce more brightly in the nonpolar environment of lipid membranes compared to the aqueous cytoplasm.

-

Monitoring Chemical Reactions: The probe could be used to monitor reactions that involve a change in the polarity of the reaction medium or the consumption/production of species that interact with the probe.

Experimental Protocols

The following are generalized protocols for the initial characterization and a potential application of this compound as a fluorescent probe.

Protocol 1: Characterization of Photophysical Properties

This protocol outlines the steps to determine the fundamental photophysical properties of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable solvent like acetonitrile.

-

Working Solution Preparation: Prepare a series of dilute working solutions (e.g., 1-10 µM) in each of the selected solvents. Ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Record the UV-Vis absorption spectrum for each solution to determine the maximum absorption wavelength (λ_abs).

-

Emission Spectra: For each solution, excite the sample at its λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).

-

Quantum Yield Determination: Measure the integrated fluorescence intensity of the sample and a reference standard (e.g., quinine sulfate, Φ_F = 0.54) under identical experimental conditions. Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Data Analysis: Tabulate the λ_abs, λ_em, Stokes shift, and quantum yield for each solvent. Plot the Stokes shift versus the solvent polarity parameter (E_T(30)) to generate a Lippert-Mataga plot, which can confirm the ICT nature of the fluorophore.

Diagram 1: General Workflow for Characterizing a Novel Fluorescent Probe

References

- 1. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 2. Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Amino-8-cyanonaphthalene (ACN) in Protein Folding Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical and practical aspects of using 1-amino-8-cyanonaphthalene (ACN) as a fluorescent probe for studying protein folding and conformational changes. Due to the limited availability of direct experimental data for ACN in protein folding studies, this document draws analogies from the well-characterized fluorescent probe 8-anilinonaphthalene-1-sulfonic acid (ANS) and the structurally similar compound 1-cyanonaphthalene (1-CN).

Introduction to this compound (ACN) as a Fluorescent Probe

This compound (ACN) is a fluorescent molecule whose emission properties are highly sensitive to the polarity of its local environment. This characteristic makes it a potentially valuable tool for investigating protein folding, unfolding, and the formation of partially folded intermediates, such as the molten globule state. The underlying principle of its application lies in its fluorescence quantum yield, which is typically low in aqueous (polar) environments and significantly increases in nonpolar environments.

When a protein folds, hydrophobic amino acid residues are typically buried within the protein's core, shielded from the aqueous solvent. However, during folding or in response to denaturing conditions, these hydrophobic patches can become exposed. ACN, being a hydrophobic molecule, can bind to these exposed nonpolar surfaces. This binding event sequesters the ACN molecule from the aqueous environment, leading to a substantial increase in its fluorescence intensity and a blue shift in its emission maximum. This phenomenon provides a spectroscopic signal that can be used to monitor conformational changes in real-time.

The application of ACN in protein folding studies is analogous to the widely used fluorescent probe, 8-anilinonaphthalene-1-sulfonic acid (ANS).[1][2][3][4][5][6] Both molecules are thought to bind to exposed hydrophobic clusters on proteins, making them excellent probes for detecting non-native protein conformations.[1][3][6]

Mechanism of Action

The fluorescence of ACN is quenched by polar solvents like water. Upon binding to hydrophobic regions of a protein, the ACN molecule is shielded from water, leading to an enhancement of its fluorescence. This process is particularly useful for identifying and characterizing protein folding intermediates, which often expose hydrophobic surfaces that are buried in the native state.

The binding of ACN to proteins is non-covalent and is thought to be driven by a combination of hydrophobic and electrostatic interactions, similar to what has been observed for ANS.[1][5] It is important to note that the binding of the probe itself can sometimes induce minor conformational changes in the protein.[1] Therefore, it is advisable to use the lowest effective concentration of ACN and to corroborate findings with other biophysical techniques.

Below is a diagram illustrating the general mechanism of ACN as a fluorescent probe for protein folding.

Photophysical Properties

| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) of 1-CN | Fluorescence Lifetime (τ) of 1-CN (ns) |

| Cyclohexane | 2.02 | 0.43 | 11.5 |

| Dioxane | 2.21 | 0.38 | 10.5 |

| Chloroform | 4.81 | 0.21 | 6.5 |

| Ethyl Acetate | 6.02 | 0.15 | 5.2 |

| Acetonitrile | 37.5 | 0.05 | 2.5 |

| Water | 80.1 | ~0.01 | ~1.0 |

Note: The data presented in this table is for 1-cyanonaphthalene (1-CN) and should be considered as an estimate for the behavior of this compound (ACN). The presence of the amino group in ACN is expected to influence its photophysical properties.

The trend of decreasing quantum yield and fluorescence lifetime with increasing solvent polarity is expected to be similar for ACN. This solvatochromism is the basis for its utility as a probe for hydrophobic environments in proteins.

Experimental Protocols

The following protocols are adapted from established methods for using ANS in protein folding studies and should serve as a starting point for experiments with ACN. Optimization of probe and protein concentrations, as well as buffer conditions, will be necessary for each specific system.

General Workflow for Monitoring Protein Folding

The following diagram outlines a typical experimental workflow for using ACN to monitor protein folding or unfolding.

Protocol for Equilibrium Unfolding Studies

This protocol is designed to monitor the equilibrium unfolding of a protein induced by a chemical denaturant (e.g., urea or guanidinium chloride).

Materials:

-

Purified protein of interest

-

This compound (ACN) stock solution (e.g., 1 mM in ethanol or DMSO)

-

Native buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Denaturant stock solution (e.g., 8 M urea or 6 M Guanidinium Chloride in native buffer)

-

Fluorometer

Procedure:

-

Prepare a series of protein samples with increasing concentrations of denaturant. This can be done by mixing appropriate volumes of the native buffer and the denaturant stock solution.

-

Add the protein to each denaturant concentration to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

-

Incubate the samples at a constant temperature for a period sufficient to reach equilibrium. This time can range from minutes to several hours depending on the protein.

-

Add ACN to each sample to a final concentration typically in a 2-10 fold molar excess over the protein (e.g., 10-50 µM). It is important to keep the final concentration of the organic solvent from the ACN stock low (e.g., <1%) to avoid affecting protein stability.

-

Incubate the samples in the dark for a short period (e.g., 15-30 minutes) to allow for ACN binding to equilibrate.

-

Measure the fluorescence emission spectrum. Excite the sample at a wavelength corresponding to the absorbance maximum of ACN (typically around 350-380 nm, this should be determined experimentally). Record the emission spectrum over a range of approximately 400-600 nm.

-

Plot the fluorescence intensity at the emission maximum as a function of denaturant concentration. The resulting sigmoidal curve can be fitted to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).

Protocol for Detecting Molten Globule Intermediates

This protocol is useful for identifying partially folded "molten globule" states, which are characterized by the exposure of hydrophobic surfaces.

Materials:

-

Same as for equilibrium unfolding studies.

-

An additional denaturant or condition that favors the molten globule state (e.g., low pH).

Procedure:

-

Prepare protein samples under native conditions, fully unfolded conditions (high denaturant), and conditions known or suspected to induce a molten globule state (e.g., low pH, moderate denaturant).

-

Add ACN to each sample as described in the previous protocol.

-

Measure the fluorescence emission spectra for all samples.

-

Compare the fluorescence intensity at the emission maximum. A significantly higher fluorescence intensity for the sample under molten globule-favoring conditions compared to both the native and unfolded states is indicative of a molten globule intermediate with exposed hydrophobic clusters.

Data Interpretation and Considerations

-

Fluorescence Enhancement: A significant increase in ACN fluorescence intensity suggests the exposure of hydrophobic regions on the protein surface.

-

Blue Shift: A shift in the emission maximum to shorter wavelengths (a blue shift) is also indicative of the ACN molecule moving into a more nonpolar environment.

-

Binding Stoichiometry: It is important to be aware that the stoichiometry of ACN binding to a protein can vary depending on the number and accessibility of hydrophobic sites.

-

Inner Filter Effects: At high concentrations of protein or ACN, inner filter effects can lead to an apparent decrease in fluorescence. It is crucial to work within a linear concentration range.

-

Light Scattering: Aggregated protein samples can cause light scattering, which can interfere with fluorescence measurements. Samples should be centrifuged or filtered if aggregation is suspected.

-

Control Experiments: Always perform control experiments with ACN in buffer alone and with the protein in the absence of ACN to account for background fluorescence and scattering.

Conclusion

This compound holds promise as a valuable fluorescent probe for studying protein folding and conformational dynamics. Its environmental sensitivity allows for the real-time detection of exposed hydrophobic surfaces, providing insights into folding pathways and the characterization of folding intermediates. While direct experimental data for ACN is currently limited, the well-established principles and protocols for the analogous probe ANS provide a strong foundation for its application. Researchers are encouraged to perform thorough characterization and optimization for their specific protein systems.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. High-Resolution Fluorescence Spectra of Cyano Polycyclic Aromatic Hydrocarbons and Their Dependence on Crystal Structures of Solvents | CoLab [colab.ws]

Application of 1-Amino-8-cyanonaphthalene (1,8-ANS) in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-8-cyanonaphthalene, more commonly known in scientific literature as 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), is a versatile fluorescent probe with a strong affinity for hydrophobic regions of macromolecules. Its fluorescence is highly sensitive to the polarity of its environment, exhibiting weak fluorescence in aqueous solutions and a significant increase in quantum yield and a blue shift in its emission spectrum upon binding to non-polar environments, such as exposed hydrophobic sites on proteins or lipid-rich structures.[1][2] This property makes 1,8-ANS a powerful tool for investigating protein conformational changes, aggregation, ligand binding, and for visualizing hydrophobic cellular components.

These application notes provide a comprehensive overview of the use of 1,8-ANS in fluorescence microscopy, including its photophysical properties, experimental protocols for cellular imaging, and its application in drug discovery.

Data Presentation

Photophysical Properties of 1,8-ANS

The spectral properties of 1,8-ANS are highly dependent on its local environment. The following table summarizes its key photophysical characteristics.

| Property | In Aqueous Solution (Free) | Bound to Hydrophobic Sites (e.g., Proteins, Lipids) | Reference(s) |

| Excitation Maximum (λex) | ~350 nm | ~360-380 nm | [2] |

| Emission Maximum (λem) | ~520 nm | ~460-480 nm (significant blue shift) | [2] |

| Quantum Yield (Φ) | Very low (~0.004) | High (can increase up to 200-fold) | |

| Fluorescence Lifetime (τ) | Short (~2-4 ns) | Long (~8-18 ns) |

Binding Properties of 1,8-ANS to Proteins

The dissociation constant (Kd) of 1,8-ANS binding to proteins is a measure of its affinity for hydrophobic sites. This can be utilized in competitive binding assays to determine the affinity of other ligands.

| Protein | Dissociation Constant (Kd) | Reference(s) |

| Bovine Serum Albumin (BSA) | 5.5 µM | |

| Apomyoglobin | 16 µM | |

| Lysozyme | 140 µM |

Experimental Protocols

Protocol 1: Staining of Live or Fixed Cells with 1,8-ANS for Fluorescence Microscopy

This protocol describes a general procedure for staining cultured cells with 1,8-ANS to visualize hydrophobic cellular compartments such as mitochondria and lipid droplets.[3]

Materials:

-

1,8-ANS (powder)

-

Dimethyl sulfoxide (DMSO) or ethanol for stock solution

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Cultured cells on coverslips or in imaging dishes

-

Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)

Procedure:

-

Preparation of 1,8-ANS Stock Solution:

-

Prepare a 1-10 mM stock solution of 1,8-ANS in high-quality DMSO or ethanol.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

For Live-Cell Imaging: Grow cells to the desired confluency on coverslips or in imaging dishes. Before staining, replace the culture medium with a pre-warmed imaging buffer (e.g., PBS or phenol red-free medium).

-

For Fixed-Cell Imaging: Grow cells as for live-cell imaging. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash the cells three times with PBS.

-

-

Staining:

-

Dilute the 1,8-ANS stock solution in imaging buffer to a final working concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell type and application.

-

Incubate the cells with the 1,8-ANS staining solution for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Gently wash the cells two to three times with imaging buffer to remove unbound probe and reduce background fluorescence.

-

-

Imaging:

-

Mount the coverslip on a microscope slide with a drop of imaging buffer or an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with a UV or near-UV excitation source (e.g., ~365 nm) and a blue emission filter (e.g., ~450-500 nm).

-

Acquire images promptly to minimize phototoxicity and photobleaching, especially for live-cell imaging.

-

Protocol 2: In Vitro Competitive Binding Assay Using 1,8-ANS Fluorescence

This protocol outlines a method to determine the binding affinity of a non-fluorescent compound to a target protein by measuring the displacement of 1,8-ANS.

Materials:

-

Purified target protein in a suitable buffer

-

1,8-ANS

-

Test compound (non-fluorescent)

-

Fluorometer or microplate reader with fluorescence capabilities

Procedure:

-

Determine Optimal 1,8-ANS Concentration:

-

Titrate the target protein with increasing concentrations of 1,8-ANS to determine the concentration that gives a significant and saturable fluorescence signal. This concentration will be used in the competition assay.

-

-

Competitive Binding Assay:

-

Prepare a series of solutions containing a fixed concentration of the target protein and the predetermined optimal concentration of 1,8-ANS.

-

Add increasing concentrations of the test compound to these solutions.

-

Incubate the mixtures at a constant temperature until equilibrium is reached (typically 15-30 minutes).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for protein-bound 1,8-ANS (e.g., λex = 370 nm, λem = 480 nm).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the test compound concentration.

-

Fit the data to a competitive binding equation to calculate the IC50 value (the concentration of the test compound that displaces 50% of the bound 1,8-ANS).

-

Calculate the dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [1,8-ANS] / Kd_ANS), where [1,8-ANS] is the concentration of 1,8-ANS used and Kd_ANS is the dissociation constant of 1,8-ANS for the target protein.

-

Mandatory Visualizations

Caption: Mechanism of 1,8-ANS fluorescence enhancement upon binding to hydrophobic pockets.

Caption: General experimental workflow for staining cells with 1,8-ANS for fluorescence microscopy.

Caption: Logical diagram of a competitive binding assay using 1,8-ANS.

References

Application Notes and Protocols for 1-Amino-8-cyanonaphthalene in Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-8-cyanonaphthalene is a fluorescent probe that exhibits sensitivity to its local environment, making it a valuable tool for studying molecular interactions in binding assays. Similar to other environmentally sensitive dyes like 8-Anilino-1-naphthalenesulfonic acid (ANS), its fluorescence quantum yield is typically low in aqueous solutions but increases significantly in nonpolar environments, such as the hydrophobic pockets of proteins.[1][2] This property allows it to be used as a reporter for binding events, where the association of a ligand with a protein may induce conformational changes that alter the exposure of hydrophobic sites, leading to a change in the fluorescence of this compound.

These application notes provide a detailed protocol for utilizing this compound in fluorescence-based binding assays to characterize protein-ligand interactions. The protocol is designed to be adaptable for various protein-ligand systems and can be used for both qualitative screening and quantitative determination of binding affinities.

Principle of the Assay

The binding assay with this compound is based on the principle of fluorescence enhancement upon binding to hydrophobic regions of a protein.

-

Unbound State: In an aqueous buffer, this compound exhibits weak fluorescence.

-